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GLP-1 (28-36)amide

Cat. No.: B12326045
M. Wt: 1088.3 g/mol
InChI Key: AYAZRBWYYBZITR-UHFFFAOYSA-N
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Description

Overview of Glucagon-like Peptide-1 (GLP-1) and its Established Biological Functions

Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino-acid long peptide hormone that plays a crucial role in glucose homeostasis and metabolic regulation. wikipedia.org It is produced and secreted by enteroendocrine L-cells in the intestine and certain neurons in the brainstem in response to food consumption. wikipedia.org As an incretin (B1656795) hormone, one of the most well-established functions of GLP-1 is its ability to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. wikipedia.orgassaygenie.com This means it enhances insulin release primarily when blood glucose levels are elevated, a key feature that minimizes the risk of hypoglycemia. gertitashkomd.com

Beyond its insulinotropic effects, GLP-1 exerts a range of physiological actions that contribute to its glucoregulatory profile. wikipedia.orgnih.gov It inhibits the secretion of glucagon (B607659), a hormone that raises blood glucose levels, from pancreatic α-cells. wikipedia.orgresearchgate.net This action is also glucose-dependent, ceasing during hypoglycemia. wikipedia.org Furthermore, GLP-1 slows gastric emptying and reduces acid secretion, which delays the absorption of nutrients from the gut and helps to lower post-meal glucose spikes. wikipedia.orgassaygenie.com

GLP-1 also has significant effects on the central nervous system, where it acts on receptors in the hypothalamus and brainstem to promote satiety and reduce appetite, thereby decreasing food intake. wikipedia.orgnih.gov This central action contributes to the weight loss often observed with GLP-1-based therapies. wikipedia.org In addition to these metabolic roles, research has shown that GLP-1 supports pancreatic β-cell health by promoting their proliferation and neogenesis while inhibiting apoptosis (programmed cell death). wikipedia.org

Table 1: Established Biological Functions of GLP-1

FunctionDescriptionPrimary Site of Action
Stimulation of Insulin SecretionEnhances insulin release from pancreatic β-cells in a glucose-dependent manner. wikipedia.orgassaygenie.comPancreas
Inhibition of Glucagon SecretionSuppresses glucagon release from pancreatic α-cells, reducing hepatic glucose production. wikipedia.orgresearchgate.netPancreas
Slowing of Gastric EmptyingDelays the movement of food from the stomach to the small intestine, reducing postprandial glucose excursions. wikipedia.orgassaygenie.comStomach
Appetite RegulationPromotes feelings of satiety and reduces food intake by acting on the central nervous system. wikipedia.orgnih.govBrain (Hypothalamus, Brainstem)
β-Cell Proliferation and SurvivalIncreases the mass of pancreatic β-cells by stimulating their growth and inhibiting their death. wikipedia.orgPancreas

Historical Trajectory of GLP-1 (28-36)amide: From Putative Inactivity to Recognized Bioactivity

The journey of this compound from an overlooked cleavage product to a molecule of significant biological interest reflects a broader evolution in the understanding of peptide hormone metabolism.

For a considerable period, the scientific consensus held that the biological activity of GLP-1 was terminated upon its enzymatic degradation. nih.gov The primary enzyme responsible for this inactivation is dipeptidyl peptidase-4 (DPP-4), which cleaves the full-length hormone to produce GLP-1 (9-36)amide. diabetesjournals.orgresearchgate.net This metabolite, along with others, was generally considered metabolically inactive. nih.govnih.gov

This compound was first identified as a C-terminal nonapeptide (a peptide containing nine amino acids) derived from its parent molecule, GLP-1. nih.gov Its formation is the result of enzymatic cleavage by Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin. nih.govnih.gov NEP 24.11 is a key enzyme in the metabolism of GLP-1, capable of degrading both the full-length hormone and its primary metabolite, GLP-1 (9-36)amide. nih.govbiorxiv.orgdiabetesjournals.org

The cleavage of GLP-1 by NEP 24.11 occurs at several sites along the peptide chain, generating smaller fragments. biorxiv.orgresearchgate.netresearchgate.net this compound emerges as a major and relatively stable product of this process. nih.govnih.gov Initially, its characterization was purely biochemical, identifying it as a predictable outcome of GLP-1 degradation. nih.gov For a long time, it was regarded as a metabolically inert byproduct, a final remnant of the active hormone's life cycle. nih.gov It was only through later, dedicated research that the distinct bioactivity of this once-ignored peptide began to be uncovered, revealing its novel roles in cellular and metabolic processes. nih.govnih.gov

Table 2: Key Enzymes in GLP-1 Metabolism

EnzymeAbbreviationPrimary Action on GLP-1Resulting Metabolite(s)
Dipeptidyl Peptidase-4DPP-4Cleaves the N-terminal two amino acids from active GLP-1. diabetesjournals.orgGLP-1 (9-36)amide
Neutral Endopeptidase 24.11NEP 24.11 / NeprilysinCleaves GLP-1 at multiple sites, including generating the C-terminal nonapeptide. nih.govnih.govThis compound and other fragments

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H85N15O9 B12326045 GLP-1 (28-36)amide

Properties

Molecular Formula

C54H85N15O9

Molecular Weight

1088.3 g/mol

IUPAC Name

6-amino-N-[2-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[2-[[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide

InChI

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)

InChI Key

AYAZRBWYYBZITR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Biogenesis and Metabolic Processing of Glp 1 28 36 Amide

Enzymatic Generation Pathways of GLP-1 (28-36)amide

GLP-1(28-36)amide is primarily produced through the proteolytic cleavage of larger GLP-1 precursor peptides by specific enzymes.

Precursor Peptides: Cleavage from GLP-1 (7-36)amide and GLP-1 (9-36)amide

GLP-1(28-36)amide is a direct product derived from the enzymatic processing of the major biologically active forms of GLP-1. The primary precursor peptides identified are GLP-1(7-36)amide and GLP-1(9-36)amide nih.govdovepress.comnih.govmedchemexpress.comwikipedia.orgdiabetesjournals.orgahajournals.orgdiabetesjournals.orgresearchgate.nettocris.com.

Cleavage from GLP-1(7-36)amide: The enzyme NEP 24.11 cleaves GLP-1(7-36)amide, typically after residue 27, to yield GLP-1(28-36)amide nih.govnih.govmedchemexpress.comwikipedia.orgdiabetesjournals.orgphysiology.orgacs.orgahajournals.orgdiabetesjournals.orgcaymanchem.comtargetmol.comnih.gov.

Cleavage from GLP-1(9-36)amide: GLP-1(9-36)amide, itself a metabolite formed by dipeptidyl peptidase-4 (DPP-4) cleavage of GLP-1(7-36)amide, can also serve as a substrate for NEP 24.11. Intracellular endopeptidases, including NEP 24.11, cleave GLP-1(9-36)amide in its C-terminal region to produce GLP-1(28-36)amide nih.govahajournals.org.

In Vitro Metabolic Stability and Degradation Kinetics

The metabolic stability of GLP-1(28-36)amide has been investigated in various cellular systems, particularly hepatocytes, to understand its degradation kinetics and identify its breakdown products.

Hepatic Metabolism of this compound in Cellular Systems

Studies utilizing isolated mouse and human hepatocytes have characterized the metabolic fate of GLP-1(28-36)amide caymanchem.comnih.govresearchgate.netglucagon.comkoreamed.orge-enm.org. Research indicates that GLP-1(28-36)amide is rapidly metabolized within these cells.

Half-life: In mouse hepatocytes, GLP-1(28-36)amide exhibits a half-life of approximately 13 minutes nih.govcaymanchem.comresearchgate.netphoenixpeptide.com. In human hepatocytes, its half-life is slightly longer, averaging around 24 minutes nih.govcaymanchem.comresearchgate.netphoenixpeptide.com.

Cellular Entry and Targeting: The nonapeptide GLP-1(28-36)amide rapidly enters isolated mouse hepatocytes through mechanisms independent of the GLP-1 receptor and targets the mitochondria nih.gov. Within hepatocytes, it has been shown to modulate mitochondrial oxidative metabolism, including gluconeogenesis, and to inhibit both glucose production and oxidative stress nih.govmedchemexpress.comnih.govglucagon.com. Furthermore, it represses the expression of hepatic gluconeogenic genes such as Pck1, G6pc, and Ppargc1a physiology.org.

Table 1: In Vitro Metabolic Stability of this compound in Hepatocytes

Hepatocyte SourceHalf-life (minutes)Reference(s)
Mouse13 nih.govcaymanchem.comresearchgate.netphoenixpeptide.com
Human24 nih.govcaymanchem.comresearchgate.netphoenixpeptide.com

Identification of N-Terminus Cleavage Products

The degradation of GLP-1(28-36)amide in hepatocytes results in the formation of various smaller peptide fragments, primarily through cleavage at the N-terminus. Mass spectrometry has been employed to identify these metabolites researchgate.net.

Research has shown that in both mouse and human hepatocytes, metabolites M17 and M18 are formed, which are identified as degradation products resulting from cleavage of the peptide backbone of GLP-1(28-36)amide researchgate.net. Further processing can lead to the generation of GLP-1(29-36)amide and GLP-1(31-36)amide nih.gov. Importantly, studies have indicated that metabolism at the C-terminus of GLP-1(28-36)amide does not occur in these cellular systems researchgate.net.

Cellular and Molecular Mechanisms of Action of Glp 1 28 36 Amide

Elucidation of GLP-1 Receptor (GLP-1R)-Independent Signaling

A defining characteristic of GLP-1 (28-36)amide's action is its independence from the GLP-1 receptor (GLP-1R), the primary mediator of the effects of full-length GLP-1. nih.govnih.gov This distinction is crucial as it suggests a separate and complementary signaling paradigm.

Compelling evidence for GLP-1R independence comes from studies in tissues with no detectable expression of the GLP-1R, such as the liver. nih.gov In isolated mouse hepatocytes, this compound has been shown to rapidly enter the cells and exert its effects, indicating a mechanism that bypasses the need for the cell surface GLP-1R. phoenixpeptide.com Further supporting this, the cytoprotective actions of this compound are observed in pancreatic β-cells and dispersed human islet cells under conditions of glucolipotoxicity, independent of GLP-1R activation. phoenixpeptide.combioscientifica.com In fact, co-administration of this compound with the GLP-1R agonist exendin-4 (B13836491) results in an additive effect on cell viability, suggesting they operate through different mechanisms. bioscientifica.com

While canonical GLP-1R agonists like GLP-1 and exendin-4 primarily signal through the activation of a G-protein coupled receptor, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) activity, this compound's pathway diverges significantly. nih.govnih.gov Although some studies indicate that this compound can elevate cAMP and activate PKA, it does so through an intracellular, GLP-1R-independent mechanism. phoenixpeptide.comnih.gov This is in contrast to GLP-1R agonists, which rely on receptor binding at the cell surface to initiate this cascade. nih.gov The cardioprotective actions of this compound, for instance, are not dependent on a functional transmembrane GLP-1R but are mediated intracellularly. nih.gov

Intracellular Translocation and Subcellular Localization

Unlike its parent peptide, which binds to a cell surface receptor, this compound is a cell-permeable nonapeptide that can translocate across the cell membrane. nih.gov Its journey within the cell is not random; it exhibits a specific and functionally significant localization pattern.

An intriguing aspect of this compound's intracellular translocation is its preferential entry into cells under metabolic stress. phoenixpeptide.com Studies have shown that this nonapeptide appears to enter stressed, glucolipotoxic cells more readily than normal, unstressed cells. phoenixpeptide.combioscientifica.com For example, fluorescently labeled this compound was observed to enter glucolipotoxic-stressed INS-1 β-cells but not their normal counterparts. nih.gov This selective uptake suggests a targeted mechanism of action, delivering the peptide to where it is most needed to counteract cellular damage.

Once inside the cell, this compound demonstrates a clear tropism for mitochondria. nih.govphoenixpeptide.com In various cell types, including hepatocytes and pancreatic β-cells, the peptide has been shown to localize to these organelles. phoenixpeptide.combioscientifica.com This mitochondrial targeting is a key feature of its mechanism of action and underpins many of its beneficial effects. nih.govphoenixpeptide.com The direct interaction with mitochondria allows it to influence cellular bioenergetics and redox status profoundly. nih.gov

Modulation of Mitochondrial Homeostasis and Bioenergetics

The localization of this compound to the mitochondria allows it to directly influence their function, leading to significant improvements in cellular health, particularly under conditions of stress. nih.govphoenixpeptide.com

This peptide acts as an antioxidant and preserves mitochondrial membrane potential. nih.gov It has been shown to inhibit the opening of the mitochondrial permeability transition (MPT) pore, a key event in oxidative stress-induced cell death. nih.govmedchemexpress.com By maintaining the integrity of the mitochondrial membrane, this compound helps to sustain cellular ATP levels and prevent the release of pro-apoptotic factors like cytochrome c. phoenixpeptide.combioscientifica.com This, in turn, inhibits the activation of caspases and ultimately suppresses apoptosis, enhancing cell viability and survival. phoenixpeptide.combioscientifica.com

Furthermore, this compound directly modulates mitochondrial oxidative metabolism. nih.gov In hepatocytes, it has been shown to inhibit gluconeogenesis, a process that occurs in the mitochondria. nih.govphoenixpeptide.com In coronary vascular cells, it shifts substrate utilization from fatty acid metabolism towards glycolysis and glucose oxidation, which is a more oxygen-sparing process. nih.gov This modulation of bioenergetics contributes to its protective effects in various tissues. nih.govnih.gov

Table 1: Summary of Research Findings on the Cellular and Molecular Mechanisms of this compound

Mechanism Key Findings Cell/Tissue Models References
GLP-1R-Independent Signaling Exerts effects in tissues lacking GLP-1R expression. Additive effects with GLP-1R agonists. Isolated mouse hepatocytes, pancreatic β-cells, dispersed human islet cells. nih.govphoenixpeptide.combioscientifica.com
Intracellular Translocation Preferentially enters cells under glucolipotoxic stress. INS-1 β-cells. phoenixpeptide.combioscientifica.comnih.gov
Subcellular Localization Directly targets and localizes to mitochondria. Hepatocytes, pancreatic β-cells. nih.govphoenixpeptide.combioscientifica.com
Mitochondrial Homeostasis Preserves mitochondrial membrane potential, inhibits MPT pore opening, reduces cytochrome c release and caspase activation. Pancreatic β-cells, human islet cells. nih.govphoenixpeptide.combioscientifica.com
Mitochondrial Bioenergetics Increases cellular ATP levels, inhibits hepatic gluconeogenesis, shifts substrate utilization from fatty acid oxidation to glycolysis. Hepatocytes, coronary vascular cells. nih.govphoenixpeptide.comnih.gov

Maintenance of Mitochondrial Membrane Potential

This compound plays a crucial role in preserving the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. nih.govscienceopen.com Loss of ΔΨm is a critical event in oxidative cell death and apoptosis. nih.govbioscientifica.com In studies involving pancreatic INS-1 β-cells subjected to oxidative stress by agents like tert-butyl hydroperoxide (t-BHP), treatment with this compound was shown to inhibit the loss of mitochondrial potential. bioscientifica.com The peptide helps to stabilize the mitochondrial membrane, preventing the dissipation of the potential that typically occurs under cellular stress. bioscientifica.comnih.gov This protective action supports continued mitochondrial function and cell survival. nih.govscienceopen.com

Table 1: Effect of this compound on Mitochondrial Membrane Potential in Stressed INS-1 Cells

Experimental ModelStress InducerTreatmentObserved EffectReference
INS-1 β-cellstert-butyl hydroperoxide (t-BHP)1.0 µM or 10 µM this compoundInhibited the t-BHP-induced loss of mitochondrial membrane potential. bioscientifica.com
Pancreatic β-cellsOxidative StressThis compoundPreserves membrane potential and effectively suppresses β-cell apoptosis. nih.govscienceopen.com

Preservation of Cellular Adenosine Triphosphate (ATP) Levels

By maintaining mitochondrial integrity, this compound helps preserve cellular levels of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov Under conditions of glucolipotoxicity or oxidative stress, cellular ATP levels are often depleted, leading to impaired cellular function and viability. bioscientifica.comdiabetesjournals.org this compound has demonstrated the ability to counteract this decline. bioscientifica.com In studies on both INS-1 β-cells and dispersed human islet cells exposed to glucolipotoxic media or other stressors, the peptide was found to increase or restore cellular ATP levels. bioscientifica.comnih.gov This preservation of energy supply is fundamental to its cytoprotective effects. phoenixpeptide.combioscientifica.com

Table 2: Effect of this compound on Cellular ATP Levels

Cell TypeStress ConditionTreatmentOutcomeReference
INS-1 β-cellsGlucolipotoxicityThis compoundIncreased cellular ATP levels and enhanced cell viability. bioscientifica.com
Dispersed Human Islet CellsGlucolipotoxic media or t-BHP1.0 µM this compoundIncreased cell viability by preserving intracellular ATP levels. bioscientifica.com
Hepatocytes from diabetic miceHigh-fat diet induced100 nmol/L this compoundRestored cellular ATP levels. nih.gov

Inhibition of Mitochondrial Permeability Transition (MPT)

This compound directly inhibits the opening of the mitochondrial permeability transition (MPT) pore. nih.govbioscientifica.commedchemexpress.com The MPT is a critical event where the inner mitochondrial membrane becomes permeable to solutes, leading to the collapse of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c. bioscientifica.comoatext.com Oxidative stress is a key trigger for the opening of the MPT pore. nih.govscienceopen.com By acting as an antioxidant and targeting the mitochondria, this compound prevents the MPT-induced oxidative damage, thereby averting the downstream activation of caspase cascades and apoptosis. nih.govbioscientifica.comtebubio.com

Regulation of Mitochondrial Oxidative Metabolism

The nonapeptide directly modulates mitochondrial oxidative metabolism. nih.govmedchemexpress.com In isolated mouse hepatocytes, this compound has been shown to enter the cells and target mitochondria, where it modulates oxidative phosphorylation. scienceopen.combioscientifica.com This modulation includes the suppression of excessive gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes. nih.govphoenixpeptide.com A 24-hour treatment of hepatocytes with 100 nM this compound was found to directly regulate mitochondrial oxidative metabolism. medchemexpress.com This action contributes to its broader effects on improving hepatic metabolism. nih.gov

Attenuation of Reactive Oxygen Species (ROS) Formation and Oxidative Stress

A central mechanism of this compound's action is its ability to function as an antioxidant. nih.govbioscientifica.com It effectively suppresses elevated levels of reactive oxygen species (ROS) and mitigates oxidative stress, which are major drivers of cellular damage in conditions like glucolipotoxicity. bioscientifica.comnih.govoatext.com In hepatocytes under glucotoxic conditions and in pancreatic β-cells subjected to oxidative insults, the peptide has been shown to lower ROS levels. nih.govscienceopen.combioscientifica.com This reduction in oxidative stress is closely linked to its ability to preserve mitochondrial function, inhibit the MPT pore, and prevent apoptosis. nih.govbioscientifica.com

Intracellular Signal Transduction Pathways Activated by this compound

While a primary site of action for this compound is the mitochondrion, it also activates specific intracellular signaling pathways that contribute to its cytoprotective and metabolic effects. nih.govnih.gov

Activation of Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA) Network

This compound has been shown to activate the cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) signaling network in a manner independent of the classic GLP-1 receptor. nih.govnih.govphysiology.org This activation has been observed in pancreatic β-cells and hepatocytes. nih.govnih.gov Studies in the INS-1 cell line and in primary rat islets demonstrated that this compound treatment leads to a significant increase in cytoplasmic cAMP levels and subsequent PKA enzymatic activity. physiology.orgresearchgate.net This activation is slower compared to that induced by GLP-1 via its G protein-coupled receptor, suggesting an alternative mechanism of activation, possibly involving intracellular sources of cAMP like soluble adenylyl cyclase (sAC). nih.govjci.org The activation of the PKA pathway is linked to downstream effects, including the phosphorylation of β-catenin and the expression of genes like cyclin D1, which are involved in cell proliferation and survival. nih.govphysiology.org

Table 3: Activation of the cAMP/PKA Pathway by this compound

Cell TypeTreatmentEffect on cAMPEffect on PKAReference
INS-1 β-cells50 nM this compound for 1 hour~2-fold increase in cytoplasmic cAMP levels.Increased PKA enzymatic activity. researchgate.net
Primary Rat Islets50 nM this compound for 1 hour~1.4-fold increase in cytoplasmic cAMP levels.Not specified. researchgate.net
Coronary Artery Smooth Muscle & Endothelial Cells100 nM this compound for 10 minutesSignificant increase in intracellular cAMP accumulation.Activation of PKA. jci.org

Beta-Catenin (β-cat) Ser675 Phosphorylation and Nuclear Translocation

This compound has been shown to stimulate the phosphorylation of β-catenin (β-cat) at the serine 675 residue (Ser675). physiology.org This post-translational modification is a key activation step that is positively associated with the nuclear translocation of β-catenin and subsequent gene expression. nih.govphysiology.org In vitro studies have demonstrated this effect across various cell types, including the clonal insulinoma cell line INS-1 and primary pancreatic islet cells from rats. physiology.org

Upon stimulation with this compound, a notable increase in phosphorylated β-cat (Ser675) is observed. researchgate.net This phosphorylation event is followed by an increased accumulation of β-catenin within the cell nucleus. physiology.orgresearchgate.net For example, in INS-1 cells, treatment with 50 nM this compound for one hour resulted in a significant increase in nuclear β-catenin content. physiology.orgresearchgate.net This translocation is a critical step, as nuclear β-catenin acts as a transcriptional co-activator for target gene expression. frontiersin.org The phosphorylation and nuclear translocation of β-catenin are considered part of the insulin-like effects of GLP-1 and its derivatives. nih.govnih.gov

Table 1: Effect of this compound on β-Catenin Ser675 Phosphorylation
Cell TypeConcentration of this compoundTreatment DurationObserved EffectReference
INS-1 Cells50 nM60 minutesStimulation of β-cat Ser675 phosphorylation and increased nuclear β-cat content. physiology.org
Rat Primary Pancreatic Islet CellsNot specifiedNot specifiedStimulation of β-cat Ser675 phosphorylation. physiology.org
Mouse Primary Hepatocytes100 nMAcute treatmentIncreased phosphorylation of β-catenin. nih.gov

Involvement of Wnt Signaling Pathway

The phosphorylation of β-catenin at Ser675 and its subsequent nuclear translocation firmly links the action of this compound to the Wnt signaling pathway. physiology.orgscienceopen.com β-catenin is a central effector of the canonical Wnt pathway; when stabilized and translocated to the nucleus, it partners with members of the T-cell factor (TCF) family of transcription factors to form a bipartite transcription factor complex (β-cat/TCF). nih.govscienceopen.comfrontiersin.org This complex then binds to DNA and activates the expression of Wnt target genes. nih.govfrontiersin.org

Research indicates that this compound can activate this signaling cascade. scienceopen.com The activation of Wnt signaling by GLP-1 and its derivatives has been implicated in various cellular processes, including pancreatic development, islet function, and cell proliferation. nih.govscienceopen.com For instance, the expression of cyclin D1, a known downstream target of the β-cat/TCF complex, is increased following treatment with this compound in INS-1 cells. physiology.orgphysiology.org This demonstrates a functional consequence of the peptide's ability to engage the Wnt pathway. physiology.org

Phosphorylation of cAMP Response Element-Binding Protein (CREB) and Activating Transcription Factor 1 (ATF-1)

In addition to its effects on the Wnt pathway, this compound also modulates another critical signaling axis involving the phosphorylation of cAMP Response Element-Binding Protein (CREB) and Activating Transcription Factor 1 (ATF-1). physiology.orgphysiology.org In vitro studies have shown that this compound treatment leads to the phosphorylation of CREB at Serine 133 and ATF-1 at Serine 63. researchgate.net This phosphorylation is a key step in the activation of these transcription factors. physiology.org

This effect has been observed in multiple cell lines, including INS-1 cells, rat islets, and to a lesser extent, in α-TC cells and human 293T fibroblasts. researchgate.net The response in INS-1 cells is rapid, occurring as early as 5 minutes after treatment with 50 nM this compound and is sustained for at least 60 minutes. researchgate.net In primary hepatocytes, this compound also increases the phosphorylation of CREB and ATF-1. physiology.orgnih.gov The activation of CREB and ATF-1 is a significant event, as these factors regulate the transcription of genes involved in metabolism, survival, and proliferation. physiology.orgphysiology.org

Table 2: Effect of this compound on CREB and ATF-1 Phosphorylation
Cell TypeConcentration of this compoundTreatment DurationObserved EffectReference
INS-1 Cells50 nM5-60 minutesRapid and sustained phosphorylation of CREB (Ser133). researchgate.net
Rat Islets50 nM5-60 minutesPhosphorylation of ATF-1 (Ser63) started at 5 min; CREB (Ser133) phosphorylation observed at 60 min. researchgate.net
Mouse Primary Hepatocytes100 nMAcute treatmentIncreased phosphorylation of CREB and ATF-1. nih.gov

PKA-Dependent Regulation of Downstream Effectors

The phosphorylation events involving both β-catenin and CREB/ATF-1 are mediated by Protein Kinase A (PKA). nih.govphysiology.orgphysiology.org this compound treatment has been shown to increase intracellular levels of cyclic AMP (cAMP) and subsequently enhance PKA enzymatic activity in both INS-1 cells and primary rat islets. physiology.orgphysiology.orgresearchgate.net In INS-1 cells, 50 nM this compound stimulated a twofold increase in cytoplasmic cAMP levels. researchgate.net

The activation of PKA is crucial for the downstream effects of the nonapeptide. physiology.orgphysiology.org PKA directly phosphorylates CREB at Ser133 and β-catenin at Ser675. nih.govresearchgate.net The functional importance of this PKA-dependent pathway has been confirmed using PKA inhibitors, such as H89. physiology.orgresearchgate.net Pre-treatment of INS-1 cells with H89 was found to attenuate the stimulatory effect of this compound on both β-catenin Ser675 phosphorylation and the expression of its downstream target, cyclin D1. physiology.orgphysiology.orgresearchgate.net Similarly, the effects of this compound on gluconeogenic gene expression in hepatocytes were also attenuated by PKA inhibition. physiology.org These findings collectively suggest that the cAMP/PKA signaling cascade is a primary mechanism through which this compound exerts its effects on downstream effectors like β-catenin and CREB. physiology.orgphysiology.orgnih.gov

Biological Activities and Physiological Roles of Glp 1 28 36 Amide in Preclinical Research Models

Cardioprotective Actions in Animal Models and In Vitro Systems

Role of Soluble Adenylyl Cyclase Activation

GLP-1 (28-36)amide engages in receptor-independent signaling pathways that involve the activation of soluble adenylyl cyclase (sAC) nih.govahajournals.orgnih.govjci.org. This activation is a critical step in mediating its cellular effects. The peptide enters coronary artery endothelial cells (caECs) and coronary artery smooth muscle cells (caSMCs) via macropinocytosis nih.govnih.gov. Once inside these cells, this compound interacts with mitochondrial trifunctional protein-α (MTPα) nih.govnih.govjci.org. This interaction facilitates a shift in mitochondrial substrate utilization, favoring oxygen-sparing glycolysis and glucose oxidation over fatty acid metabolism nih.govnih.govjci.org.

This metabolic shift leads to an increase in intracellular adenosine (B11128) triphosphate (ATP) levels nih.govjci.org. The elevated ATP then acts as a modulator for sAC, an intracellular enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) nih.govjci.org. Consequently, this compound triggers an sAC-dependent increase in intracellular cAMP levels nih.govnih.govjci.orgresearchgate.net. The generated cAMP subsequently activates protein kinase A (PKA), a key downstream signaling molecule involved in various cellular processes, including cytoprotection nih.govnih.govjci.orgresearchgate.net.

Table 1: Intracellular cAMP Accumulation in Cardiac Vascular Cells

Cell TypeTreatment GroupRelative cAMP Level (Arbitrary Units)
caSMCsThis compoundSignificantly Increased
caSMCsScrambled ControlBaseline
caECsThis compoundSignificantly Increased
caECsScrambled ControlBaseline
caSMCsForskolin (B1673556)High (Positive Control)

Note: Data are representative of findings showing this compound-induced cAMP accumulation, with forskolin serving as a positive control. Specific quantitative values are not provided in the source snippets but indicate a significant increase compared to scrambled controls. nih.gov

Protection Against Oxidative Injury in Cardiac Cells

The sAC/cAMP/PKA signaling cascade activated by this compound plays a crucial role in protecting cardiac cells from oxidative injury nih.govnih.govjci.orgresearchgate.net. Research indicates that this compound can prevent damage to cardiac vascular cells, including the preservation of membrane integrity and the reduction of apoptosis nih.gov. Studies have demonstrated that this compound treatment can inhibit the formation of reactive oxygen species (ROS) mdpi.commedchemexpress.comnih.gov. This antioxidant effect contributes to mitigating cellular damage caused by oxidative stress, a common factor in cardiovascular pathologies like ischemia-reperfusion injury nih.govoup.commdpi.com.

Table 2: Impact of this compound on Mitochondrial Substrate Oxidation in caSMCs

SubstrateTreatment GroupOxidation Rate (pmol/min)Percentage Change vs. Control
GlucoseScrambled Control212.2 ± 37.2-
GlucoseThis compound383.5 ± 48.3+80%
Palmitic AcidScrambled Control206.7 ± 12.9-
Palmitic AcidThis compound57.9 ± 10.5-72%

Note: These data illustrate the shift in substrate utilization induced by this compound, promoting glucose oxidation and reducing fatty acid oxidation in coronary artery smooth muscle cells. nih.gov

Table 3: Cytoprotective Effects of this compound Against Oxidative Stress in caSMCs

Outcome MeasureTreatment GroupResult
Cell Damage (LDH Release)This compoundDecreased
Cell Damage (LDH Release)Scrambled ControlIncreased
Apoptosis (Cleaved Caspase-3)This compoundReduced activation
Apoptosis (Cleaved Caspase-3)Scrambled ControlIncreased activation
ROS FormationThis compoundInhibited
ROS FormationControlElevated (under oxidative stress conditions)

Note: These findings highlight the protective mechanisms of this compound against oxidative stress-induced cellular damage and apoptosis in cardiac vascular cells. nih.govmdpi.commedchemexpress.comnih.gov

Compound Name List

Adenosine Triphosphate (ATP)

Cyclic Adenosine Monophosphate (cAMP)

Forskolin

Glucagon-like peptide-1 (GLP-1)

Glucagon-like peptide-1 (28-36)amide

Glucagon-like peptide-1 (7-36) amide

Glucagon-like peptide-1 (9-36) amide

Glucagon-like peptide-1 (9-37)

Glucagon-like peptide-1 (32-36) amide

Hydrogen Peroxide (H₂O₂)

Lactate Dehydrogenase (LDH)

Mitochondrial Trifunctional Protein-α (MTPα)

Neutral Endopeptidase (NEP)

Palmitic Acid

Protein Kinase A (PKA)

Reactive Oxygen Species (ROS)

Sacubitril

Soluble Adenylyl Cyclase (sAC)

Research Methodologies and Analytical Approaches Utilized in Glp 1 28 36 Amide Investigations

In Vitro Experimental Systems

In vitro studies have been fundamental in dissecting the direct cellular and molecular effects of GLP-1 (28-36)amide, independent of systemic influences. These experiments typically involve the use of isolated primary cells and immortalized cell lines, allowing for controlled investigation of specific biological processes.

Primary cells, which are isolated directly from tissues, provide a model that closely mimics the physiological state of cells in the body.

Mouse Hepatocytes: Investigations using isolated primary hepatocytes from both normal and diet-induced obese mice have been instrumental in understanding the hepatic effects of this compound. phoenixpeptide.com Studies have shown that the nonapeptide can enter isolated mouse hepatocytes and target mitochondria, where it suppresses glucose production and oxidative stress. phoenixpeptide.combioscientifica.com In primary hepatocytes, this compound has been observed to reduce glucose production and the expression of key gluconeogenic genes. physiology.org The plasma half-life of this compound has been determined to be approximately 13 minutes in mouse hepatocytes. medchemexpress.comnih.gov

Human Islets: Dispersed human islet cells have been used to study the effects of this compound on human pancreatic β-cell viability. phoenixpeptide.comnih.gov Research has demonstrated that this compound can protect these cells from glucolipotoxicity-induced stress, preserving cell viability. bioscientifica.comnih.gov Specifically, it has been shown to inhibit the decrease in intracellular ATP levels induced by oxidative stress. bioscientifica.com

Rat Primary Pancreatic Islet Cells: Studies utilizing rat primary pancreatic islet cells have revealed that this compound can stimulate the phosphorylation of β-catenin at Ser675. physiology.org Additionally, treatment with this compound has been shown to increase cytoplasmic cAMP levels in these cells. researchgate.net

Immortalized cell lines, which can be cultured for extended periods, offer a consistent and reproducible system for mechanistic studies.

INS-1 Beta-Cells: The rat insulinoma (INS-1) cell line is a widely used model for studying pancreatic β-cell function. Research has shown that this compound exerts cytoprotective actions on INS-1 cells under conditions of glucolipotoxicity and oxidative stress, independent of the known GLP-1 receptor. phoenixpeptide.combioscientifica.comnih.gov The peptide has been observed to enter stressed INS-1 cells, target mitochondria, and enhance cell viability and survival. phoenixpeptide.comnih.gov Furthermore, this compound stimulates β-catenin Ser675 phosphorylation and increases nuclear β-catenin content in INS-1 cells. physiology.orgresearchgate.net It also promotes the growth of INS-1 cells, which is associated with increased cyclin D1 expression. physiology.org

H4IIE Cells: While not explicitly detailed in the provided context, hepatoma cell lines like H4IIE are commonly used to study hepatic glucose metabolism, and it is plausible that they have been used in this compound research to investigate its effects on liver cells in a controlled, immortalized system.

H9c2 Cardiomyoblasts: Similarly, the H9c2 cell line, derived from rat heart tissue, is a standard model for studying cardiac muscle cell biology. Given the emerging evidence of this compound's cardioprotective effects, it is likely that H9c2 cells have been employed to investigate the direct effects of the peptide on cardiomyocytes.

A key focus of in vitro research has been to determine the effect of this compound on cell survival and programmed cell death (apoptosis), particularly under conditions of cellular stress.

Cell Viability Assays: The viability of cells treated with this compound is often assessed by measuring cellular ATP levels using assays like the ATPlite assay. nih.govscispace.com An increase in ATP levels is indicative of enhanced cell viability. Studies have consistently shown that this compound preserves the viability of INS-1 cells and dispersed human islet cells in the presence of glucolipotoxic and oxidative stressors. nih.gov

Apoptosis Assessment: The anti-apoptotic effects of this compound are investigated by measuring key markers of the apoptotic cascade. This includes assessing the mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the activation of caspases. phoenixpeptide.combioscientifica.comnih.gov Research has demonstrated that this compound protects the mitochondrial membrane potential and attenuates the release of cytochrome c and subsequent caspase activation in stressed β-cells. bioscientifica.comnih.gov

Table 1: Summary of In Vitro Effects of this compound on Cellular Viability and Apoptosis
Cell TypeExperimental ConditionObserved Effect of this compoundReference
INS-1 Beta-CellsGlucolipotoxicity, Oxidative StressEnhanced cell viability and survival, attenuation of apoptosis phoenixpeptide.comnih.gov
Dispersed Human Islet CellsGlucolipotoxicityPreserved cell viability, increased intracellular ATP bioscientifica.comnih.gov
Mouse HepatocytesN/ASuppression of oxidative stress phoenixpeptide.combioscientifica.com

To understand the molecular mechanisms underlying the effects of this compound, researchers have measured the levels and activity of key intracellular signaling molecules.

cAMP Levels: Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in many cellular processes. Studies have shown that administration of this compound elevates intracellular cAMP levels in pancreatic β-cells and hepatocytes. nih.govdovepress.com In INS-1 cells and primary rat islets, treatment with the nonapeptide resulted in a significant increase in cytoplasmic cAMP. physiology.orgresearchgate.net

PKA Enzymatic Activity: Protein kinase A (PKA) is a primary effector of cAMP signaling. In line with the observed increase in cAMP, this compound has been shown to activate PKA. nih.govdovepress.com In INS-1 cells, an increase in PKA enzymatic activity was observed following treatment with this compound, and this effect was attenuated by a PKA inhibitor. physiology.orgresearchgate.net The activation of the cAMP/PKA signaling pathway is believed to mediate some of the beneficial effects of the nonapeptide. physiology.org

In Vivo Animal Models of Metabolic and Organ Dysfunction

In vivo studies using animal models are essential for evaluating the physiological effects of this compound in a whole-organism context and for assessing its therapeutic potential for metabolic diseases.

The diet-induced obesity (DIO) mouse model, in which mice are fed a high-fat diet to induce obesity and insulin (B600854) resistance, is a widely used preclinical model for studying the metabolic syndrome and type 2 diabetes.

Effects on Body Weight and Composition: Continuous infusion of this compound in DIO mice has been shown to inhibit weight gain. nih.govnih.gov This reduction in weight gain is primarily due to a significant decrease in fat mass. nih.gov Interestingly, in some studies, peptide-infused obese mice exhibited a greater energy intake compared to control obese mice, yet they did not gain excess weight, suggesting an increase in energy expenditure. nih.gov

Metabolic Improvements: Treatment with this compound in DIO mice leads to significant improvements in metabolic parameters. It has been shown to attenuate the development of fasting hyperglycemia and hyperinsulinemia, thereby improving insulin sensitivity. nih.govnih.gov Furthermore, the nonapeptide diminishes the development of hepatic steatosis (fatty liver) by reducing the accumulation of liver triglycerides. medchemexpress.comnih.govscienceopen.com In high-fat diet-fed mice, this compound administration improved hepatic glucose disposal, which was associated with increased cAMP levels and phosphorylation of PKA targets in the liver. physiology.orgmedchemexpress.comnih.gov

Table 2: Summary of In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterObserved Effect of this compoundReference
Body WeightInhibited weight gain nih.govnih.gov
Fat MassReduced fat accumulation nih.gov
Fasting GlucoseAttenuated hyperglycemia nih.govnih.gov
Fasting InsulinAttenuated hyperinsulinemia nih.govnih.gov
Hepatic SteatosisReduced liver triglyceride accumulation medchemexpress.comnih.govscienceopen.com
Hepatic Glucose DisposalImproved physiology.orgmedchemexpress.comnih.gov

Chemically-Induced Diabetes Models (e.g., Streptozotocin-induced Mice)

Chemically-induced models of diabetes, particularly those using streptozotocin (B1681764) (STZ) in mice, are pivotal in elucidating the therapeutic potential of this compound. physiology.orgnih.gov Streptozotocin is a toxin that specifically destroys pancreatic β-cells, leading to a state of hyperglycemia that mimics type 1 diabetes. This model allows researchers to investigate the effects of this compound on β-cell regeneration and glucose homeostasis in a diabetic state.

In studies utilizing STZ-induced diabetic mice, administration of this compound has been shown to improve glucose disposal. physiology.orgnih.gov Furthermore, research indicates that the nonapeptide increases pancreatic β-cell mass and promotes β-cell proliferation in this model. physiology.orgnih.govphoenixpeptide.com These findings suggest a regenerative capacity of this compound on the damaged pancreas. The underlying mechanism appears to involve the activation of the cAMP/PKA/β-catenin signaling pathway within the β-cells. physiology.orgresearchgate.net

The table below summarizes key findings from studies using streptozotocin-induced diabetic mouse models to investigate this compound.

Parameter Investigated Observed Effect of this compound Signaling Pathway Implicated
Glucose DisposalImprovedcAMP/PKA/β-catenin
Pancreatic β-cell MassIncreasedcAMP/PKA/β-catenin
β-cell ProliferationIncreasedcAMP/PKA/β-catenin
Fasting Glucose LevelsSignificantly ReducedNot specified
Basal Insulin LevelsIncreasedNot specified

This table is based on data from published research articles. physiology.orgnih.govnih.gov

Myocardial Infarction Models

The cardioprotective effects of this compound have been extensively studied using various myocardial infarction (MI) models. nih.govnih.gov These models typically involve inducing cardiac ischemia by ligating a coronary artery, which simulates the conditions of a heart attack. ahajournals.org Such preclinical investigations are crucial for understanding how the peptide might mitigate cardiac damage.

In both in vivo and ex vivo models of myocardial ischemic injury, this compound has demonstrated a capacity to prevent cardiac dysfunction and reduce the size of the infarct, which is the area of dead tissue resulting from the lack of blood flow. nih.govnih.govfrontiersin.org The protective actions of the peptide extend to coronary vascular cells, shielding them from oxidative stress-induced injury. nih.gov Interestingly, these cardioprotective effects appear to be independent of the classical GLP-1 receptor, suggesting a distinct intracellular mechanism of action. nih.gov This mechanism involves the activation of soluble adenylyl cyclase (sAC), leading to increased cAMP levels, activation of protein kinase A (PKA), and phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov

The following table outlines the principal findings regarding the cardioprotective effects of this compound in myocardial infarction models.

Outcome Measured Effect of this compound Treatment Associated Molecular Events
Infarct SizeSignificantly DecreasedsAC-dependent cAMP/PKA activation
Cardiac DysfunctionPrevented/AmelioratedeNOS phosphorylation
Oxidative Stress InjuryProtected Coronary Vascular CellsIntracellular signaling
Left Ventricular Developed Pressure (LVDP) RecoverySignificantly GreaterNot specified

This table synthesizes data from experimental studies on myocardial infarction. nih.govnih.gov

Advanced Biochemical and Molecular Analytical Techniques

Mass Spectrometry for Peptide Characterization and Metabolite Identification

Mass spectrometry is an indispensable analytical tool in the study of this compound, employed for both the initial characterization of the synthetic peptide and the identification of its subsequent metabolites. researchgate.netnih.govnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry is used to confirm the purity and molecular weight of synthesized this compound, ensuring the validity of the peptide used in experiments. nih.govphysiology.orgdiabetesjournals.org

Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to investigate the metabolic stability and breakdown of this compound. researchgate.net Studies using mouse and human hepatocytes have shown that this compound is rapidly metabolized, yielding a variety of N-terminal cleavage products. researchgate.net Mass spectrometry allows for the precise characterization of these downstream metabolites, which is crucial as these smaller peptides may also possess biological activity. researchgate.netnih.gov This technique has been instrumental in demonstrating that the peptide is cleaved by endopeptidases, and it has enabled the detection of resulting fragments in plasma. nih.gov

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a fundamental technique used to investigate the intracellular signaling pathways modulated by this compound. diabetesjournals.orgscispace.comahajournals.org This method allows for the detection and quantification of specific proteins, including their post-translational modifications such as phosphorylation, which is a key indicator of protein activation.

In studies of this compound, Western blotting has been used to demonstrate the peptide's effect on various signaling cascades. For instance, it has confirmed the increased phosphorylation of PKA targets, cAMP response element-binding protein (CREB), and cyclic AMP-dependent transcription factor-1 (ATF-1) in response to the nonapeptide. physiology.orgphysiology.orgresearchgate.net This technique has also been crucial in showing the phosphorylation of β-catenin at Ser675, a key event in the Wnt signaling pathway. researchgate.netnih.gov Additionally, Western blotting has been applied to assess the expression of proteins involved in apoptosis, such as cleaved caspase-3, and to analyze proteins related to energy metabolism, like UCP-1 and phosphorylated ACC, in various tissues. diabetesjournals.orgscispace.com

Confocal Microscopy for Subcellular Localization and Staining

Confocal microscopy is a high-resolution imaging technique that has been employed to visualize the subcellular distribution of this compound and its effects within cells. To track the peptide's location, it can be labeled with a fluorescent tag, such as 5-carboxyfluorescein (B1664652) (5-FAM). nih.gov Confocal microscopy studies have been instrumental in demonstrating that this compound can enter cells. acs.org

This technique is also used for immunofluorescence staining to observe specific cellular components and processes. For example, it has been used to monitor mitochondrial events, such as the release of cytochrome c, which is a key step in the apoptotic pathway. nih.gov By using specific fluorescent probes, researchers can also assess changes in mitochondrial membrane potential, another indicator of cellular stress and viability. phoenixpeptide.comnih.gov The ability to visualize these events at the subcellular level provides critical insights into the mechanisms by which this compound exerts its cytoprotective effects.

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction for Gluconeogenic Genes)

Gene expression analysis, particularly quantitative polymerase chain reaction (qPCR), is a vital molecular biology technique used to measure changes in the expression levels of specific genes in response to this compound. This approach is central to understanding how the peptide regulates metabolic processes at the genetic level.

A key application of qPCR in this compound research is the examination of its effect on hepatic gluconeogenesis, the process of producing glucose in the liver. nih.govphysiology.org Studies have shown that this compound administration in high-fat diet-fed mice is associated with a reduced hepatic expression of key gluconeogenic genes. physiology.org Specifically, qPCR has been used to quantify the mRNA levels of genes such as Pck1 (phosphoenolpyruvate carboxykinase 1), G6pc (glucose-6-phosphatase catalytic subunit), and Ppargc1a (peroxisome proliferator-activated receptor gamma coactivator 1-alpha). nih.govphysiology.org The downregulation of these genes provides a molecular explanation for the observed suppression of hepatic glucose production. nih.govphysiology.org

The table below highlights the gluconeogenic genes shown to be repressed by this compound as identified through gene expression analysis.

Gene Symbol Gene Name Function
Pck1Phosphoenolpyruvate carboxykinase 1Rate-controlling enzyme in gluconeogenesis
G6pcGlucose-6-phosphatase catalytic subunitCatalyzes the final step of gluconeogenesis
Ppargc1aPeroxisome proliferator-activated receptor gamma coactivator 1-alphaTranscriptional coactivator for gluconeogenic genes

This table is compiled from findings in molecular research studies. nih.govphysiology.org

Future Research Trajectories and Unresolved Questions in Glp 1 28 36 Amide Research

Definitive Elucidation of the Precise Molecular Mechanisms of Mitochondrial Targeting

Recent studies indicate that GLP-1 (28-36)amide targets mitochondria, particularly in stressed cells, to exert its beneficial effects nih.govresearchgate.netbioscientifica.comphoenixpeptide.comjci.orgmedchemexpress.com. It has been shown to inhibit the mitochondrial permeability transition (MPT) pore, preserve mitochondrial membrane potential, and thus suppress apoptosis and promote cell survival nih.govbioscientifica.com. Furthermore, it modulates oxidative phosphorylation and reduces reactive oxygen species (ROS) levels in hepatocytes nih.govmedchemexpress.com. Despite these observations, the exact molecular mechanisms governing this mitochondrial targeting remain poorly defined nih.govresearchgate.net.

Future research should focus on identifying specific mitochondrial proteins or transporters that facilitate the uptake and localization of this compound within mitochondria. Elucidating the precise molecular interactions that enable it to inhibit MPT and modulate oxidative phosphorylation is paramount. Understanding how this compound influences mitochondrial dynamics, such as fusion and fission, and its role in regulating mitochondrial ATP production under various physiological and pathological conditions will be critical nih.govmdpi.combiorxiv.org. Investigations into whether specific amino acid sequences within this compound constitute a mitochondrial targeting sequence are also warranted nih.gov.

Identification of Specific Receptors or Novel Binding Partners

A significant aspect of this compound's action appears to be independent of the well-characterized GLP-1 receptor (GLP-1R) nih.govbioscientifica.comphoenixpeptide.com. While GLP-1 (7-36)amide signals through GLP-1R, this compound's effects on tissues like the liver, where GLP-1R expression is not detectable, suggest alternative signaling pathways or binding partners nih.govacs.org. Recent work has identified Mitochondrial Trifunctional Protein-α (MTPα) as a primary interacting binding partner for this compound, alongside other potential partners jci.org.

Further research is needed to comprehensively identify all specific receptors or novel binding partners for this compound. This could involve advanced proteomic approaches, affinity pull-down assays, and cross-linking studies. Identifying these interactions will be crucial for understanding how this compound initiates its signaling cascades, particularly those related to mitochondrial function and metabolic regulation. Confirmation of its GLP-1R-independent actions requires rigorous experimental validation across various cell types and experimental models nih.govbioscientifica.comphoenixpeptide.com.

Exploration of Novel Physiological Roles and Systemic Effects

Beyond its observed effects on beta cells and hepatocytes, this compound has demonstrated potential to ameliorate hepatic steatosis, improve glucose disposal, and inhibit weight gain in preclinical models of obesity and diabetes nih.govnih.govfrontiersin.orgmedchemexpress.com. It has also shown cytoprotective effects on pancreatic beta cells under glucolipotoxic conditions bioscientifica.comphysiology.org. However, the full spectrum of its physiological roles and systemic effects across different tissues and organs remains largely unexplored.

Development of Advanced Methodologies for Studying In Vivo Peptide Metabolism and Bioavailability

The therapeutic efficacy of any peptide is heavily reliant on its metabolic stability and bioavailability in vivo wikipedia.orgresearchgate.net. While some studies have reported the plasma half-life of this compound in hepatocytes, a comprehensive understanding of its in vivo metabolism, distribution, and clearance is lacking medchemexpress.com. The peptide's susceptibility to degradation by enzymes like neutral endopeptidase (NEP) needs to be fully characterized in various physiological environments nih.govmedchemexpress.com.

Developing and applying advanced methodologies for studying the in vivo metabolism and bioavailability of this compound is essential. This could involve the use of stable isotope-labeled peptides, advanced mass spectrometry techniques for pharmacokinetic profiling, and the development of sensitive assays to track the peptide and its metabolites in biological fluids and tissues. Such methodologies will be critical for determining optimal dosing strategies and for understanding how endogenous this compound is handled by the body wikipedia.orgresearchgate.net.

Investigation of Potential Cross-Talk with Other Endocrine or Signaling Systems

The intricate network of endocrine and signaling systems within the body often involves complex cross-talk between different hormones and pathways bioscientifica.comfrontiersin.orgnih.gov. Given this compound's involvement in metabolic regulation, it is plausible that it interacts with other endocrine axes or signaling cascades. For example, its effects on the cAMP/PKA/β-catenin pathway suggest potential interactions with Wnt signaling nih.govphysiology.org.

Future research should investigate potential cross-talk between this compound and other key endocrine or signaling systems. This could include exploring its interactions with the insulin (B600854) and glucagon (B607659) signaling pathways, as well as its influence on appetite regulation centers in the brain and its interplay with inflammatory pathways bioscientifica.comfrontiersin.orgnih.govmdpi.com. Understanding these potential interactions will provide a more holistic view of this compound's role in systemic physiology and its therapeutic implications.

Q & A

Q. What are the primary mechanisms through which GLP-1(28-36)amide exerts its anti-diabetic effects?

GLP-1(28-36)amide acts via mitochondrial targeting and Wnt signaling pathways. In hepatocytes, it inhibits mitochondrial permeability transition (MPT), reducing reactive oxygen species (ROS) and suppressing gluconeogenesis genes (e.g., Pck1, G6pc). In β-cells, it enhances mitochondrial membrane potential, ATP production, and survival under glucolipotoxic conditions. These effects occur independently of the GLP-1 receptor (GLP-1R), as demonstrated in GLP-1R-negative hepatocytes .

Q. What experimental models are most appropriate for studying GLP-1(28-36)amide's effects on β-cell proliferation?

Key models include:

  • In vitro : Rat INS-1 cells or dispersed human islets treated with 10 μM GLP-1(28-36)amide for 18 hours under glucolipotoxicity (e.g., high glucose/palmitate media) to assess apoptosis (via caspase-3/7 assays) and proliferation (Ki-67 staining) .
  • In vivo : Streptozotocin (STZ)-induced diabetic mice receiving daily intraperitoneal injections (18 nmol/kg) for 9 weeks, with histology to quantify β-cell mass .

Q. What in vitro assays provide reliable data on GLP-1(28-36)amide's antioxidant capacity?

  • Mitochondrial ROS measurement : Use fluorescent probes (e.g., MitoSOX) in isolated hepatocytes treated with 100 nM peptide for 24 hours .
  • MPT inhibition assays : Monitor calcium-induced mitochondrial swelling in liver mitochondria pre-treated with GLP-1(28-36)amide .

Advanced Research Questions

Q. How can contradictory findings regarding GLP-1(28-36)amide's receptor dependence be reconciled?

Discrepancies arise from tissue-specific mechanisms. In hepatocytes, GLP-1(28-36)amide acts via mitochondrial uptake and cAMP/PKA activation without GLP-1R involvement . In contrast, β-cell protection may involve indirect Wnt/β-catenin pathway activation, which overlaps with GLP-1R downstream signaling. Use GLP-1R knockout models or receptor antagonists (e.g., exendin-9) to isolate receptor-independent effects .

Q. What methodological considerations are critical when quantifying GLP-1(28-36)amide's impact on hepatic gluconeogenesis?

  • Pyruvate tolerance tests : Administer sodium pyruvate (2 g/kg) after peptide treatment and measure blood glucose kinetics .
  • Gene expression normalization : Use stable reference genes (e.g., Hprt) for qPCR analysis of Pck1 and G6pc in liver tissue .
  • Species-specific metabolism : Note that human hepatocytes exhibit a longer peptide half-life (t1/2 = 24 min) compared to mice (t1/2 = 13 min) .

Q. How should dose-response studies be designed to optimize GLP-1(28-36)amide's therapeutic window in obesity models?

  • Dose range : Test 1–25 nmol/kg/day in high-fat diet (HFD)-fed mice for 6–12 weeks.
  • Endpoint analysis : Monitor weekly body weight, liver triglycerides (via Folch extraction), and glucose tolerance (IPGTT). Optimal efficacy is observed at 18.5 nmol/kg/day without off-target effects .

Q. What strategies improve GLP-1(28-36)amide's stability in physiological buffers during long-term experiments?

  • Protease inhibitors : Add 0.1 mM AEBSF (serine protease inhibitor) to cell culture media .
  • Peptide modification : Use D-amino acid substitutions or PEGylation to resist enzymatic degradation while retaining bioactivity .

Key Methodological Recommendations

  • Contradiction Analysis : Compare results across species (e.g., human vs. mouse hepatocyte metabolism) and validate findings using orthogonal assays (e.g., Seahorse respirometry + ROS imaging) .
  • Omics Integration : Perform RNA-seq on GLP-1(28-36)amide-treated β-cells to identify Wnt pathway targets (e.g., TCF7L2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.